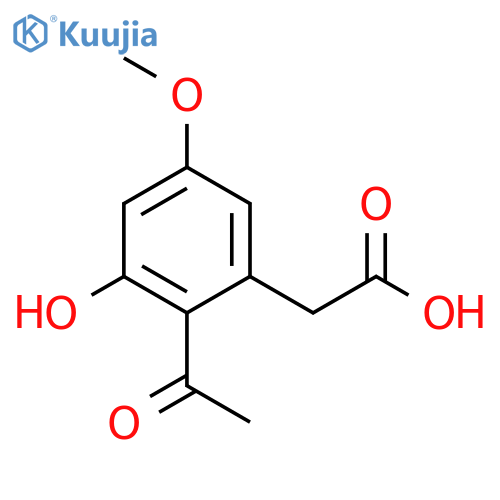Cas no 19054-28-5 (Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-)

19054-28-5 structure
商品名:Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-
CAS番号:19054-28-5
MF:C11H12O5
メガワット:224.209983825684
MDL:MFCD27967593
CID:5221186
PubChem ID:16745395
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid >=95% (LC/MS-UV)
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid, >=95% (LC/MS-UV)
- MLS000877037
- cid_16745395
- DTXSID201245924
- 2-Acetyl-3-hydroxy-5-methoxybenzeneacetic acid
- O-methylcurvulinic acid
- NCGC00169887-01
- AKOS040740087
- 2-(2-acetyl-3-hydroxy-5-methoxy-phenyl)acetic acid
- BRD-K18632160-001-01-9
- ACon0_001031
- ACon1_002394
- 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- NS00097109
- CHEMBL1399010
- 19054-28-5
- BDBM82881
- 2-(2-ethanoyl-5-methoxy-3-oxidanyl-phenyl)ethanoic acid
- Mono-O-methylcurvulinic acid
- SMR000440654
- MEGxm0_000054
- CHEBI:217022
-
- MDL: MFCD27967593
- インチ: 1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15)
- InChIKey: UYUOIPIOTPMHKV-UHFFFAOYSA-N
- ほほえんだ: C1(CC(O)=O)=CC(OC)=CC(O)=C1C(C)=O
計算された属性
- せいみつぶんしりょう: 224.06847348g/mol
- どういたいしつりょう: 224.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 83.8Ų
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A463946-1mg |
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- |
19054-28-5 | ≥95%(LC/MS-UV) | 1mg |
¥4560.90 | 2023-09-04 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SMB00520-1mg |
19054-28-5 | ≥95%(LC/MS-UV) | 1mg |
¥7139.89 | 2023-09-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00520-1MG |
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid |
19054-28-5 | 1mg |
¥7139.89 | 2023-09-13 |
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
19054-28-5 (Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
